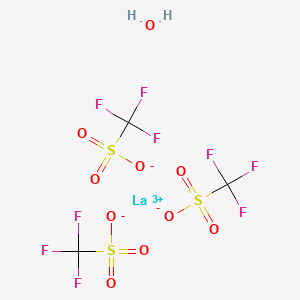![molecular formula C15H47ClN2Si5 B1513440 Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane CAS No. 318974-69-5](/img/structure/B1513440.png)
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Übersicht
Beschreibung
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is a silylating agent commonly used in organic synthesis. This mixture is particularly effective for the silylation of hydroxy-compounds, making it a valuable reagent in various chemical reactions . The compound is a combination of chlorotrimethylsilane and hexamethyldisilazane, both of which are organosilicon compounds known for their reactivity and versatility in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hexamethyldisilazane involves the reaction of trimethyl chlorosilane with ammonia. The process typically includes the following steps :
Addition of Trimethyl Chlorosilane: Trimethyl chlorosilane is added to a reaction kettle and stirred while the temperature is reduced.
Introduction of Ammonia: Ammonia is introduced into the trimethyl chlorosilane, with careful control of the ammonia-adding speed to maintain the temperature at or below 100°C and the pressure at or below 0.2 MPa.
Separation: A salt dissolving agent is added, and the mixture is allowed to stand for layering. The upper layer is the crude product of hexamethyldisilazane.
Industrial Production Methods
Industrial production of chlorotrimethylsilane typically involves the direct process, which is the reaction of methyl chloride with a silicon-copper alloy. This process also produces dimethyldichlorosilane and other methylated silanes .
Analyse Chemischer Reaktionen
Types of Reactions
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane undergoes various types of reactions, including:
Substitution Reactions: Chlorotrimethylsilane reacts with nucleophiles, replacing the chloride ion.
Condensation Reactions: It is an efficient condensing agent in the Pictet–Spengler reaction, facilitating the synthesis of tetrahydro-β-carboline derivatives.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, and amines are common nucleophiles that react with chlorotrimethylsilane.
Major Products
Hexamethyldisiloxane: Formed from the hydrolysis of chlorotrimethylsilane.
Tetrahydro-β-carboline Derivatives: Produced in the Pictet–Spengler reaction.
Wissenschaftliche Forschungsanwendungen
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent for the protection of hydroxyl groups in organic synthesis.
Biology: Employed in the derivatization of biological samples for gas chromatography analysis.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :
Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.
Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Similar to chlorotrimethylsilane but lacks the hexamethyldisilazane component.
Hexamethyldisiloxane: A product of the hydrolysis of chlorotrimethylsilane.
Uniqueness
The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is unique due to its combination of two reactive organosilicon compounds, providing enhanced reactivity and versatility in chemical synthesis. This mixture is particularly effective in silylation reactions, offering advantages over using either compound alone .
Eigenschaften
IUPAC Name |
chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJNZOHHMSKSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H47ClN2Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746893 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318974-69-5 | |
| Record name | 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)





![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)


![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)

